molecular formula C16H19NO2 B262553 2-{[2-(Benzyloxy)benzyl]amino}ethanol

2-{[2-(Benzyloxy)benzyl]amino}ethanol

Cat. No.: B262553
M. Wt: 257.33 g/mol
InChI Key: HMKOTLMFUXHSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(Benzyloxy)benzyl]amino}ethanol (CAS 712289-98-0) is an ethanolamine-derived compound with the molecular formula C 16 H 19 NO 2 and a molecular weight of 257.33 g/mol . Its physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 427.7±30.0 °C at 760 mmHg . Researchers should note that it has a flash point of 212.4±24.6 °C . This chemical is related to a class of compounds featuring benzyloxy and aminoethanol substituents. While the specific research applications and mechanism of action for this exact molecule are not detailed in public literature, structurally similar N-benzyloxyphenyl benzamides have been identified in phenotypic screening as potent inhibitors of Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT) . These related compounds were optimized for their drug-like properties, including brain permeability, which is crucial for treating the late-stage disease . This suggests potential interest in this compound as a building block or intermediate in medicinal chemistry and antiparasitic drug discovery research. Please be advised: This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-[(2-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C16H19NO2/c18-11-10-17-12-15-8-4-5-9-16(15)19-13-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2

InChI Key

HMKOTLMFUXHSEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Type Key Properties Reference
2-{[2-(Benzyloxy)benzyl]amino}ethanol Not Provided C₁₆H₁₉NO₂ 257.33 g/mol ortho-benzyloxy on benzyl Likely high lipophilicity
2-{[3-(Benzyloxy)benzyl]amino}ethanol 774192-20-0 C₁₆H₁₉NO₂ 257.33 g/mol meta-benzyloxy on benzyl Boiling point: 438.1±30.0°C
2-[(4-Methoxybenzyl)amino]ethanol 64834-63-5 C₁₀H₁₅NO₂ 195.23 g/mol para-methoxy on benzyl Higher polarity vs. benzyloxy
YTK-A76 (bis-benzyloxy derivative) Not Provided C₂₃H₂₅NO₃ 375.45 g/mol 3,4-bis(benzyloxy) on benzyl 39.1% synthesis yield
2-[Benzyl(phenyl)amino]ethanol 33905-47-4 C₁₅H₁₇NO 227.30 g/mol N-Benzyl-N-phenyl substitution Increased steric hindrance

Key Observations :

  • Positional Isomerism : The ortho-benzyloxy isomer (target compound) and meta-benzyloxy analogue (CAS 774192-20-0) share identical molecular formulas but differ in substituent placement. The ortho-position may introduce steric effects during synthetic or intermolecular interactions .
  • Multi-Substitution: YTK-A76, with 3,4-bis(benzyloxy) groups, exhibits a higher molecular weight (375.45 g/mol) and lower synthetic yield (39.1%) compared to mono-substituted derivatives, likely due to increased steric demands .

Functional and Application Differences

  • Pharmaceutical Intermediates : Compounds like 2-[4-(benzyloxy)phenyl]ethanamine hydrochloride are used to synthesize bioactive molecules, where substituent positioning (e.g., ortho vs. para) can influence binding affinity or metabolic stability .
  • Protective Group Chemistry: Benzyloxy groups serve as protective intermediates in organic synthesis. For instance, 2-(benzyloxy)ethanol (CAS 2050-25-1) is a PEG-like linker in PROTAC synthesis, highlighting the utility of benzyl ethers in drug design .

Challenges and Limitations

  • Steric Hindrance : Ortho-substituted derivatives may face challenges in reactions requiring planar transition states (e.g., cyclizations) due to proximity of substituents .
  • Purification : Multi-benzyloxy compounds (e.g., YTK-A76) often require chromatographic purification, increasing process complexity .

Q & A

Q. What are the recommended synthetic routes for 2-{[2-(Benzyloxy)benzyl]amino}ethanol, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Benzylation : Introduce the benzyloxy group to a phenolic precursor using benzyl chloride or bromide under basic conditions (e.g., NaH or K₂CO₃) .

Amination : React the benzyloxy-substituted benzyl chloride with aminoethanol (or its protected derivative) in a nucleophilic substitution reaction. A base like triethylamine is often used to scavenge HCl .

Deprotection (if needed): Remove protecting groups (e.g., Boc or Fmoc) using acidic or basic conditions.

Q. Key Factors Affecting Yield :

  • Temperature : Amination steps often require reflux (e.g., 80–100°C) to enhance reactivity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the pure product .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (OCH₂Ph), δ 3.6–3.8 ppm (CH₂NH), and δ 2.7–3.0 ppm (NHCH₂CH₂OH) .
    • ¹³C NMR : Signals for the benzyloxy carbon (~70 ppm), aromatic carbons (110–150 ppm), and ethanolamine backbone (~50–60 ppm).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 257.3 (C₁₆H₁₉NO₂) .
  • IR Spectroscopy : Stretching vibrations for OH (~3300 cm⁻¹), NH (~3400 cm⁻¹), and ether C-O (~1250 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer:

PropertyValueSource
Solubility in DMSO10 mM
Solubility in WaterLimited (hydrophobic aromatic groups)
Solubility in EthanolModerate (~50 mg/mL)

Q. Experimental Implications :

  • Use DMSO for stock solutions in biological assays.
  • For aqueous reactions, employ co-solvents (e.g., 10% ethanol) or surfactants to enhance solubility .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in the reported biological activities of this compound derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., autophagy modulation vs. off-target effects) are addressed through:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm specificity .
  • Structural Analog Analysis : Compare activities of derivatives (e.g., tert-butylamino vs. benzylamino substitutions) to identify critical functional groups (see Table 1) .
  • Mechanistic Profiling : Use CRISPR screens or proteomics to map pathways affected by the compound .

Q. Table 1: Bioactivity Comparison of Structural Analogs

CompoundTarget ActivityReference
This compoundp62-ZZ domain binding
4-(Benzyloxy)-α1-[(tert-butylamino)methyl]benzene-1,3-dimethanolWeaker binding affinity

Q. In the context of AUTOTAC design, how does this compound facilitate targeted protein degradation?

Methodological Answer: The compound acts as a p62-ZZ domain ligand in autophagy-targeting chimeras (AUTOTACs):

Binding Specificity : The benzyloxy and ethanolamine groups form hydrogen bonds with Phe-346 and Trp-340 in the p62-ZZ domain .

Linker Optimization : Ethanolamine’s hydroxyl group is conjugated to a E3 ligase recruiter (e.g., cereblon ligand) via a PEG or alkyl spacer.

In Vivo Validation : Use LC3-II/GFP-LC3 puncta assays to confirm autophagic flux enhancement in HEK293T cells .

Q. How does the benzyloxy group influence the compound’s stability under acidic or oxidative conditions?

Methodological Answer:

  • Acidic Conditions : The benzyl ether is stable at pH > 3 but hydrolyzes to phenol derivatives in strong acids (e.g., HCl/MeOH, reflux). Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
  • Oxidative Conditions : Resistant to mild oxidants (e.g., H₂O₂) but degrades with strong oxidants (KMnO₄), forming benzoic acid derivatives. Use ascorbic acid as a stabilizer in storage .

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